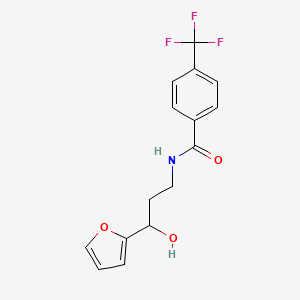

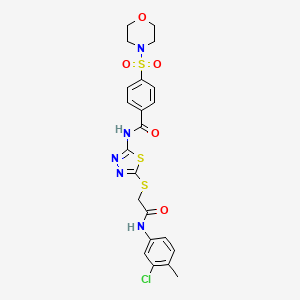

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C13H10N4OS2 and a molecular weight of 302.37. It is a derivative of thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a pyrazine ring, and a thiophene ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, thiazole derivatives are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .科学的研究の応用

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those structurally similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide, have been evaluated for their ability to inhibit photosynthetic electron transport. This property is significant for the development of new herbicides. Compounds with this structural motif have shown inhibitory properties comparable to commercial herbicides, suggesting potential agricultural applications (Vicentini et al., 2005).

Fungicidal Activity

The compound penthiopyrad, which shares a similar pyrazole-carboxamide structure, has shown remarkable activity against a wide range of fungal diseases affecting fruits, vegetables, and turf. This includes diseases caused by Basidiomycetes, Ascomycetes, and Deuteromycetes pathogens, highlighting the compound's broad-spectrum fungicidal properties and potential for agricultural applications (Yanase et al., 2013).

Antimicrobial and Antifungal Properties

Compounds bearing the pyrazole moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown that such compounds can exhibit significant zones of inhibition against various microorganisms, indicating potential applications in developing new antimicrobial agents (Harikrishna et al., 2015).

Antitumor Activity

A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some of these compounds have shown promising activities, suggesting potential therapeutic applications in cancer treatment (Gomha et al., 2016).

Antimycobacterial Activity

Studies on pyridines and pyrazines substituted with various isosteres have shown activity against Mycobacterium tuberculosis. This includes compounds that act as carboxylic acid isosteres, highlighting potential applications in treating tuberculosis (Gezginci et al., 1998).

作用機序

Target of Action

Similar compounds with a thiazole core have been reported to exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .

Mode of Action

For instance, some thiazole derivatives have been found to form hydrogen bonds with key amino acids in their target proteins .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .

特性

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKBUPYYBXXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)

![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2746149.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)